N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide is a complex organic compound that features a unique combination of furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the coupling of two furan rings.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonamide Formation: The final step involves the reaction of the brominated thiophene with the bifuran moiety in the presence of a sulfonamide reagent, such as sulfonyl chloride, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced derivatives with hydrogenated furan and thiophene rings.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A furan-based compound used as a precursor for polymers.
Poly(butylene furanoate): A bio-based polyester with applications in bioplastics.
Furan Derivatives: Various furan derivatives with antimicrobial and antifungal activities.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide is unique due to its combination of furan and thiophene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4S2/c14-12-5-6-13(20-12)21(16,17)15-8-9-3-4-11(19-9)10-2-1-7-18-10/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQQCVKGCXGCDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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